ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9072167
InChI: InChI=1S/C15H17ClN2O5/c1-2-23-15(20)10-4-3-7-17(9-10)14(19)12-6-5-11(18(21)22)8-13(12)16/h5-6,8,10H,2-4,7,9H2,1H3
SMILES: CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Molecular Formula: C15H17ClN2O5
Molecular Weight: 340.76 g/mol

ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate

CAS No.:

Cat. No.: VC9072167

Molecular Formula: C15H17ClN2O5

Molecular Weight: 340.76 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate -

Specification

Molecular Formula C15H17ClN2O5
Molecular Weight 340.76 g/mol
IUPAC Name ethyl 1-(2-chloro-4-nitrobenzoyl)piperidine-3-carboxylate
Standard InChI InChI=1S/C15H17ClN2O5/c1-2-23-15(20)10-4-3-7-17(9-10)14(19)12-6-5-11(18(21)22)8-13(12)16/h5-6,8,10H,2-4,7,9H2,1H3
Standard InChI Key DXHPANJSEMRWAH-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Canonical SMILES CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate reflects its structural components:

  • A piperidine ring substituted at the 1-position with a 2-chloro-4-nitrobenzoyl group.

  • An ethyl ester at the 3-position of the piperidine core.

The molecular formula is C₁₅H₁₇ClN₂O₅, with a molecular weight of 341 Da .

Table 1: Comparative Analysis of Structural Analogues

CompoundMolecular FormulaSubstituents on Benzoyl GroupMolecular Weight (Da)
Ethyl 1-(4-nitrobenzoyl)-3-piperidinecarboxylate C₁₅H₁₈N₂O₅4-nitro306.32
1-[(2-Chloro-4-nitrophenyl)carbonyl]piperidine-4-carboxamide C₁₃H₁₃ClN₄O₄2-chloro-4-nitro311.72

The positional isomerism of the nitro and chloro groups significantly influences electronic properties and intermolecular interactions. For instance, the ortho-chloro substituent in the target compound introduces steric hindrance, potentially affecting its reactivity compared to the para-nitro analogue .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate likely involves a two-step process:

  • Acylation of Piperidine: Reaction of piperidine with 2-chloro-4-nitrobenzoyl chloride under basic conditions to form the 1-benzoylpiperidine intermediate.

  • Esterification: Introduction of the ethyl carboxylate group at the 3-position via nucleophilic acyl substitution, typically using ethyl chloroformate or a similar reagent .

A related synthesis from demonstrates that 2-chloro-N-arylacetamides can be prepared by reacting arylamines with 2-chloroacetyl chloride in the presence of a base like triethylamine (TEA). This method could be adapted for the benzoyl chloride variant.

Key Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF).

  • Catalyst: Sodium ethoxide or TEA.

  • Temperature: Reflux conditions (70–80°C).

Physicochemical Properties

Lipophilicity and Solubility

The compound’s LogP value of 2.55 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (90 Ų) and hydrogen bond acceptor count (4) further suggest compatibility with biological membranes, a critical factor in drug design .

Table 2: Physicochemical Profile

PropertyValue
Molecular Weight341 Da
Rotatable Bonds5
Heavy Atom Count23
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Topological Polar Surface Area90 Ų

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator